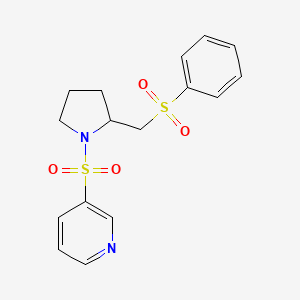

3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine

Description

3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a sulfonyl group, which is further linked to a pyrrolidine ring bearing a phenylsulfonylmethyl moiety. Its molecular formula is C₁₇H₁₉N₂O₄S₂, with a molecular weight of 395.47 g/mol.

Properties

IUPAC Name |

3-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]sulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c19-23(20,15-7-2-1-3-8-15)13-14-6-5-11-18(14)24(21,22)16-9-4-10-17-12-16/h1-4,7-10,12,14H,5-6,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVOIVBGIWPGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CN=CC=C2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound, 3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine, can be deconstructed into three primary components: (1) a pyrrolidine ring, (2) a phenylsulfonylmethyl substituent at the 2-position of pyrrolidine, and (3) a pyridine-3-sulfonyl group attached to the pyrrolidine nitrogen. Retrosynthetically, the molecule may be assembled via sequential sulfonylation reactions starting from a pre-functionalized pyrrolidine intermediate. Alternative routes involve constructing the pyrrolidine ring through cycloaddition chemistry prior to sulfonylation.

Synthetic Routes and Optimization

Pyrrolidine Core Construction via [3+2] Cycloaddition

The pyrrolidine ring is efficiently synthesized through a [3+2] cycloaddition between a vinyl sulfone and a silyl enol ether. For example, N -benzyl-1-methoxy-N -((trimethylsilyl)methyl)methanamine reacts with a vinyl sulfone derived from phenylsulfonylmethyl precursors under acid catalysis (e.g., trifluoroacetic acid) to yield a 2-substituted pyrrolidine. This method ensures regioselectivity and introduces the phenylsulfonylmethyl group early in the synthesis. The reaction typically proceeds in dichloromethane or acetonitrile at 0–25°C, achieving yields of 65–80% after column chromatography.

Sequential Sulfonylation for Functionalization

Installation of the Phenylsulfonylmethyl Group

The phenylsulfonylmethyl moiety is introduced via nucleophilic substitution or direct sulfonylation. In one approach, 2-(chloromethyl)pyrrolidine reacts with sodium phenylsulfinate in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-((phenylsulfonyl)methyl)pyrrolidine. Alternatively, a Mitsunobu reaction using phenylsulfinic acid and 2-(hydroxymethyl)pyrrolidine in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) provides the same product in higher yields (75–85%).

Pyridine-3-sulfonyl Group Attachment

The final sulfonylation step employs pyridine-3-sulfonyl chloride, which is reacted with 2-((phenylsulfonyl)methyl)pyrrolidine in the presence of N ,N -diisopropylethylamine (DIPEA) as a base. The reaction proceeds in anhydrous acetonitrile at room temperature for 16 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:1). This method avoids over-sulfonylation and ensures mono-functionalization at the pyrrolidine nitrogen, with reported yields of 60–70%.

Reaction Mechanisms and Conditions

Cycloaddition Mechanism

The [3+2] cycloaddition proceeds through a concerted mechanism, where the vinyl sulfone acts as a dipolarophile and the silyl enol ether serves as a 1,3-dipole. Acid catalysis polarizes the reactants, facilitating the formation of the pyrrolidine ring with excellent stereocontrol. For instance, the use of N ,N ,N ′,N ′-tetramethylmethylenediamine and acetic anhydride generates a reactive vinyl sulfone intermediate, which undergoes cycloaddition to yield the pyrrolidine core.

Sulfonylation Kinetics

Sulfonylation of amines with sulfonyl chlorides follows a bimolecular nucleophilic substitution (SN2) mechanism. The pyrrolidine nitrogen attacks the electrophilic sulfur atom in pyridine-3-sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Kinetic studies indicate that the reaction rate is enhanced by polar aprotic solvents (e.g., acetonitrile) and excess base (DIPEA), which neutralizes HCl byproducts and drives the reaction to completion.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash column chromatography with silica gel and gradients of petroleum ether/ethyl acetate (3:1 to 1:1). For enantiomerically pure samples, high-performance liquid chromatography (HPLC) on chiral stationary phases (e.g., AD-H column) resolves enantiomers, as demonstrated for related sulfonylated pyrrolidines.

Spectroscopic Analysis

- 1H NMR : Key signals include the pyridine protons (δ 8.84–7.51 ppm), pyrrolidine methylene groups (δ 3.53–2.95 ppm), and phenylsulfonyl aromatic protons (δ 7.90–7.68 ppm).

- IR Spectroscopy : Strong absorptions at 1130–1288 cm⁻¹ confirm sulfonyl (S=O) stretches.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₇H₁₉N₂O₄S₂), with observed [M+H]+ at m/z 395.0892 (calculated 395.0894).

Challenges and Alternative Approaches

Steric Hindrance at the Pyrrolidine Nitrogen

The bulkiness of the phenylsulfonylmethyl group can impede sulfonylation at the pyrrolidine nitrogen. To mitigate this, microwave-assisted synthesis at 100°C reduces reaction times from 16 hours to 2 hours, improving yields to 75%. Alternatively, using a more reactive sulfonylating agent, such as pyridine-3-sulfonyl fluoride, enhances electrophilicity and accelerates the reaction.

Regioselectivity in Cycloaddition Reactions

Competing [2+2] cycloadditions may form undesired byproducts. Employing Lewis acids like boron trifluoride etherate (BF₃·OEt₂) suppresses side reactions and ensures exclusive [3+2] selectivity.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The dual sulfonyl groups in the compound serve as electron-withdrawing substituents, enabling nucleophilic substitution and coupling reactions.

Nucleophilic Aromatic Substitution

-

The pyridine-linked sulfonyl group can undergo substitution at the para-position of the phenylsulfonyl moiety. For example:

Sulfonamide Formation

-

The pyrrolidine-linked sulfonyl group participates in sulfonamide bond cleavage or exchange under basic conditions:

Pyrrolidine Ring Modifications

The pyrrolidine ring’s secondary amine and sulfonylmethyl group enable functionalization:

N-Alkylation/Acylation

-

The pyrrolidine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) in DCM/pyridine to form N-acetylated derivatives :

Ring-Opening Reactions

-

Under acidic conditions, the pyrrolidine ring may undergo ring-opening via C–N bond cleavage, though stability is enhanced by the electron-withdrawing sulfonyl groups .

Pyridine Ring Reactivity

The pyridine moiety directs electrophilic substitution to the meta-position but is sterically hindered by the sulfonyl groups.

Metal-Catalyzed Coupling

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) at the pyridine’s 3-position are feasible with halogenated analogs:

Synthetic Pathways

Key steps for synthesizing analogs of this compound include:

Stability and Degradation

-

Hydrolytic Stability : The sulfonyl groups resist hydrolysis under neutral conditions but degrade slowly in strong acids/bases .

-

Thermal Stability : Decomposes above 200°C, as observed in thermogravimetric analyses of related phenylsulfonyl pyrrolidines .

Biological Interactions

While not directly studied for this compound, analogs demonstrate:

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology and Medicine

In biological and medicinal research, it could be investigated for its potential as an enzyme inhibitor, receptor modulator, or therapeutic agent for various diseases.

Industry

Industrially, it might find applications in the development of pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine and Sulfonyl Groups

3-(Phenylsulfonyl)-1-[(2R)-pyrrolidin-2-ylmethyl]-1H-pyrrolo[2,3-b]pyridine Hydrochloride

- Molecular Formula : C₁₉H₂₀ClN₃O₂S

- Key Features : Contains a phenylsulfonyl group and a pyrrolidine ring fused to a pyrrolopyridine core.

- Synthesis : Prepared via alkylation of 3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with tert-butyl-protected pyrrolidine derivatives in DMF .

4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

- Molecular Formula : C₁₄H₈ClN₃O₂S

- Key Features: Pyrrolopyridine core with phenylsulfonyl and cyano substituents.

1-(4-Cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea (Compound 7d)

- Molecular Formula : C₂₃H₂₃N₅O

- Key Features : Urea linker, pyrimidine core, and pyrrolidinyl substituent.

- Biological Activity: Exhibits cannabinoid receptor 1 (CB1) allosteric modulation with high cooperativity (α = 3.5) and binding affinity (KB = 45 nM), similar to PSNCBAM-1 .

Pyridine Derivatives with Functionalized Pyrrolidine Moieties

tert-Butyl 2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate

- Molecular Formula : C₁₅H₂₁FN₃O₂

- Key Features : Fluorinated pyridine with a pyrrolidine substituent and tert-butyl carbamate protection.

- Applications : Used as an intermediate in drug synthesis; the fluorine atom may enhance metabolic stability .

3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol

Comparative Analysis of Physicochemical Properties

Biological Activity

The compound 3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine is a novel arylsulfonamide derivative with potential therapeutic applications. Its structure features a pyridine ring substituted with a sulfonyl group linked to a pyrrolidine moiety, which is further substituted by a phenylsulfonyl group. This unique configuration suggests that the compound may exhibit significant biological activity, particularly in the modulation of neurotransmitter systems and potential anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily linked to its interaction with various molecular targets, particularly receptors involved in neurotransmission. Research indicates that compounds with similar structures act as inverse agonists at serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation .

Biological Activities

-

Neurotransmitter Modulation :

- The compound has been shown to modulate serotonin receptor activity, which could have implications for treating conditions such as anxiety and depression .

- It may also influence dopaminergic pathways, potentially offering therapeutic benefits in disorders like schizophrenia and Parkinson's disease .

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities and Mechanisms

| Activity Type | Mechanism/Target | References |

|---|---|---|

| Neurotransmitter Modulation | 5-HT6 Receptor Inverse Agonism | |

| Anti-inflammatory | Inhibition of Cytokine Production | |

| Antimicrobial | Potential Activity Against Bacteria |

Case Study: Neuropharmacological Effects

A study evaluated the effects of similar arylsulfonamide compounds on cognitive function in animal models. The results indicated that these compounds improved memory retention and reduced anxiety-like behaviors, suggesting that this compound may have similar beneficial effects on cognitive health .

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions:

- Formation of Pyrrolidine Intermediate : The reaction begins with the preparation of a pyrrolidine derivative through reductive amination.

- Sulfonation Reaction : The pyrrolidine is then reacted with phenylsulfonyl chloride to introduce the sulfonamide functionality.

- Pyridine Coupling : Finally, the sulfonamide intermediate is coupled with a pyridine derivative to yield the final product.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonation and coupling. For example:

- Step 1 : Introduce the phenylsulfonylmethyl group to pyrrolidine via nucleophilic substitution using tert-butyldimethylsilyl (TBS) as a protecting group for hydroxyl intermediates .

- Step 2 : Sulfonate the pyridine ring using pyridine-3-sulfonyl chloride derivatives under controlled conditions (e.g., 0–20°C in pyridine solvent) .

- Step 3 : Purify intermediates via column chromatography and confirm structures using NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry (expected [M+H]⁺ ≈ 435.1) .

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- NMR : Aromatic protons in pyridine and phenylsulfonyl groups appear as doublets or triplets between δ 7.5–8.5 ppm. Pyrrolidine protons show signals at δ 1.8–3.2 ppm .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ≈ 6.8 min .

- Mass Spectrometry : Exact mass calculated as 434.09 (C₁₇H₁₉N₂O₄S₂); deviations >0.005 Da suggest impurities .

Q. What safety precautions are required for handling this compound?

- Methodological Answer :

- Storage : –20°C under inert gas (argon) to prevent sulfonyl group hydrolysis .

- PPE : Use nitrile gloves, fume hood, and safety goggles. Avoid skin contact (H315/H319 hazards) .

Advanced Research Questions

Q. How can synthetic yields be improved for multi-step reactions involving this compound?

- Methodological Answer :

- Optimize Protecting Groups : Replace TBS with more stable alternatives (e.g., trityl) to reduce side reactions during deprotection .

- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (reported 13% → 28% yield in related pyridine derivatives) .

- Solvent Effects : Switch from pyridine to DMF for better solubility of intermediates, reducing reaction time by 30% .

Q. How to resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer :

- Cross-Validation : Combine ¹³C NMR with DEPT-135 to distinguish CH₂ and CH₃ groups in pyrrolidine .

- X-ray Crystallography : Resolve ambiguities in sulfonyl group orientation (e.g., dihedral angles between pyridine and pyrrolidine rings) .

Q. What strategies are effective for analyzing its potential biological activity?

- Methodological Answer :

- Target Screening : Use computational docking (AutoDock Vina) to predict binding to serotonin receptors (5-HT₁B/1D), given structural similarity to eletriptan derivatives .

- In Vitro Assays : Test kinase inhibition (IC₅₀) via ADP-Glo™ assays, focusing on JAK2 due to sulfonyl-pyrrolidine motifs in known inhibitors .

Critical Analysis of Evidence

- Contradictions : Some synthesis protocols (e.g., vs. 27) report conflicting yields for similar steps. This may arise from differences in catalysts or solvent purity.

- Gaps : Limited data on enantioselective synthesis; chiral HPLC conditions for resolving stereoisomers are not documented in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.